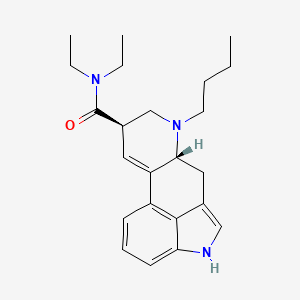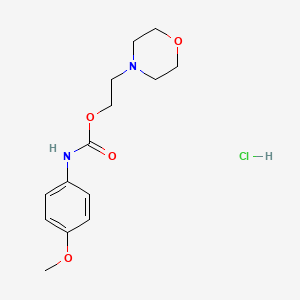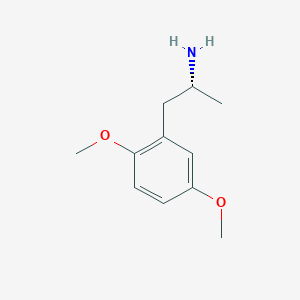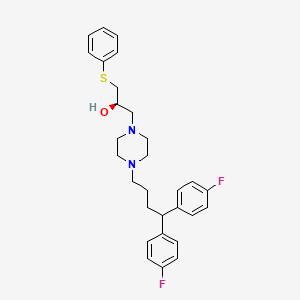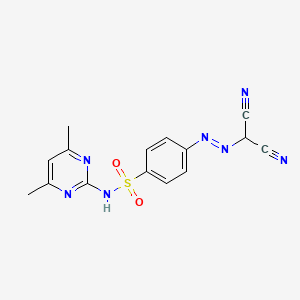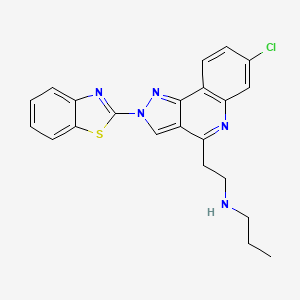
2H-Pyrazolo(4,3-c)quinoline-4-ethanamine, 2-(2-benzothiazolyl)-7-chloro-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2H-Pyrazolo(4,3-c)quinoline-4-ethanamine, 2-(2-benzothiazolyl)-7-chloro-N-propyl-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Pyrazolo(4,3-c)quinoline-4-ethanamine, 2-(2-benzothiazolyl)-7-chloro-N-propyl-” typically involves multi-step organic reactions The process may start with the formation of the pyrazoloquinoline core through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or sulfur atoms.
Reduction: Reduction reactions could target the double bonds or aromatic rings within the structure.
Substitution: Substitution reactions, especially nucleophilic or electrophilic substitutions, could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Its structure suggests potential interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including as potential drugs for treating various diseases.
Industry
Industrially, the compound might be used in the development of new materials, dyes, or as a precursor for other valuable chemicals.
Mecanismo De Acción
The mechanism of action of “2H-Pyrazolo(4,3-c)quinoline-4-ethanamine, 2-(2-benzothiazolyl)-7-chloro-N-propyl-” would depend on its specific biological target. It could interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The chloro and benzothiazolyl groups might enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyrazolo(4,3-c)quinoline-4-ethanamine: Lacks the benzothiazolyl and chloro substituents.
2-(2-Benzothiazolyl)-7-chloroquinoline: Lacks the pyrazolo and ethanamine components.
Uniqueness
The unique combination of the pyrazoloquinoline core with the benzothiazolyl, chloro, and ethanamine groups likely imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
177406-35-8 |
|---|---|
Fórmula molecular |
C22H20ClN5S |
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
N-[2-[2-(1,3-benzothiazol-2-yl)-7-chloropyrazolo[4,3-c]quinolin-4-yl]ethyl]propan-1-amine |
InChI |
InChI=1S/C22H20ClN5S/c1-2-10-24-11-9-17-16-13-28(22-26-18-5-3-4-6-20(18)29-22)27-21(16)15-8-7-14(23)12-19(15)25-17/h3-8,12-13,24H,2,9-11H2,1H3 |
Clave InChI |
RKZDGJSIPXTMSO-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCC1=NC2=C(C=CC(=C2)Cl)C3=NN(C=C13)C4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)


![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)


![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
